2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine
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Overview
Description
2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine is a complex organic compound that features a morpholine ring, a thiadiazole ring, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine.
Formation of the Carbonyl Group: The carbonyl group can be introduced via oxidation reactions, such as using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, morpholine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholine-4-carbonyl)-4-[5-(methyl)-1,3,4-thiadiazol-2-yl]morpholine
- 2-(Morpholine-4-carbonyl)-4-[5-(ethyl)-1,3,4-thiadiazol-2-yl]morpholine
Uniqueness
2-(Morpholine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]morpholine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering advantages in specific applications.
Properties
Molecular Formula |
C14H22N4O3S |
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Molecular Weight |
326.42 g/mol |
IUPAC Name |
morpholin-4-yl-[4-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C14H22N4O3S/c1-10(2)12-15-16-14(22-12)18-5-8-21-11(9-18)13(19)17-3-6-20-7-4-17/h10-11H,3-9H2,1-2H3 |
InChI Key |
HHORABNZPCAGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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